2-IMINO-5-[(E)-1-(4-NITROPHENYL)METHYLIDENE]-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE
Overview
Description
2-IMINO-5-[(E)-1-(4-NITROPHENYL)METHYLIDENE]-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE is a complex heterocyclic compound that features a unique combination of functional groups, including a thiazolidinone core, a nitrophenyl group, and a pyrrole-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-IMINO-5-[(E)-1-(4-NITROPHENYL)METHYLIDENE]-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common route involves the condensation of 4-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone core. Subsequent reactions with pyrrole-oxadiazole derivatives under appropriate conditions lead to the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-IMINO-5-[(E)-1-(4-NITROPHENYL)METHYLIDENE]-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The thiazolidinone core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
2-IMINO-5-[(E)-1-(4-NITROPHENYL)METHYLIDENE]-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of 2-IMINO-5-[(E)-1-(4-NITROPHENYL)METHYLIDENE]-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE involves interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes such as DNA replication, protein synthesis, and cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities.
Pyrrolidine derivatives: Widely used in medicinal chemistry for their pharmacophore properties.
Thiazolidine derivatives: Known for their diverse therapeutic and pharmaceutical activities.
Uniqueness
2-IMINO-5-[(E)-1-(4-NITROPHENYL)METHYLIDENE]-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(5E)-2-imino-5-[(4-nitrophenyl)methylidene]-3-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N6O4S/c17-16-21(14-13(18-26-19-14)20-7-1-2-8-20)15(23)12(27-16)9-10-3-5-11(6-4-10)22(24)25/h1-9,17H/b12-9+,17-16? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENDKAHDAGGNPC-DVRCQMLRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NON=C2N3C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])SC3=N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C=C1)C2=NON=C2N3C(=O)/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/SC3=N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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